5-Bromo-3-(bromomethyl)-2-chlorothiophene
Overview
Description
5-Bromo-3-(bromomethyl)-2-chlorothiophene is a useful research compound. Its molecular formula is C5H3Br2ClS and its molecular weight is 290.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been used in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The targets in this case would be the palladium catalyst and the organoboron reagents .
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, 5-Bromo-3-(bromomethyl)-2-chlorothiophene would likely interact with its targets through a series of steps. First, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Then, transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
For instance, 5-bromo-3,4-dihydroxybenzaldehyde has been reported to promote hair growth through activation of Wnt/β-Catenin and autophagy pathways and inhibition of TGF-β pathways .
Result of Action
For example, 5-bromo-3,4-dihydroxybenzaldehyde has been reported to promote hair growth .
Biological Activity
5-Bromo-3-(bromomethyl)-2-chlorothiophene is a thiophene derivative that has garnered attention for its diverse biological activities. This compound, with the chemical formula C5H4Br2ClS, is characterized by its bromine and chlorine substituents, which significantly influence its reactivity and biological properties. The following sections detail its synthesis, biological activities, and relevant research findings.
The synthesis of this compound typically involves halogenation reactions of thiophene derivatives. The presence of multiple halogens allows for further functionalization through cross-coupling reactions, such as the Suzuki reaction, which can yield various aryl-substituted thiophenes with enhanced biological activities .
Table 1: Chemical Properties of this compound
Property | Value |
---|---|
CAS Number | 1185727-35-8 |
Molecular Formula | C5H4Br2ClS |
Melting Point | Not specified |
Boiling Point | Not specified |
Log P (partition coefficient) | 2.25 to 4.19 |
Antibacterial Activity
Research indicates that thiophene derivatives, including this compound, exhibit significant antibacterial properties. In vitro studies have shown that these compounds can effectively inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. For instance, compounds derived from similar structures demonstrated IC50 values ranging from 51.4 to 79.13 µg/mL against E. coli, indicating potent antibacterial activity .
Antioxidant Activity
The antioxidant capabilities of thiophene derivatives are also noteworthy. Studies have demonstrated that these compounds can scavenge free radicals and inhibit oxidative stress in biological systems. The antioxidant activity is often measured using assays that evaluate the ability to reduce reactive oxygen species (ROS) or inhibit lipid peroxidation .
Leishmanicidal Activity
Another area of interest is the leishmanicidal activity of related thiophene derivatives. Compounds similar to this compound have shown promising results against Leishmania infantum, with effective doses in the low micromolar range (ED50 values between 0.45 to 1.27 µM) and high selectivity indexes . This suggests potential for developing new treatments for leishmaniasis.
The mechanism by which these compounds exert their biological effects often involves interaction with specific enzymes or cellular targets. For example, some studies suggest that thiophene derivatives may inhibit trypanothione reductase (TryR), an enzyme critical for the survival of L. infantum, thereby providing a targeted approach for treating leishmaniasis .
Case Studies
- Antibacterial Efficacy : A study evaluated various substituted thiophenes against E. coli and found that specific substitutions significantly enhanced antibacterial potency, with the most active compound achieving an IC50 value of 51.4 µg/mL .
- Leishmanicidal Activity : In another investigation, a series of selenocyanate derivatives derived from brominated thiophenes were tested against Leishmania infantum. The study highlighted several compounds with high efficacy and low cytotoxicity in human cells, suggesting a promising therapeutic index for further development .
Properties
IUPAC Name |
5-bromo-3-(bromomethyl)-2-chlorothiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Br2ClS/c6-2-3-1-4(7)9-5(3)8/h1H,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFLERACBBNACC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1CBr)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Br2ClS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10717910 | |
Record name | 5-Bromo-3-(bromomethyl)-2-chlorothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10717910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185727-35-8 | |
Record name | 5-Bromo-3-(bromomethyl)-2-chlorothiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1185727-35-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-3-(bromomethyl)-2-chlorothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10717910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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